molecular formula C6H5IN4 B3039824 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine CAS No. 1351479-27-0

3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

Cat. No.: B3039824
CAS No.: 1351479-27-0
M. Wt: 260.04
InChI Key: AOMXLTPYJAPVDA-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen-Containing Heterocycles in Modern Drug Discovery

Fused nitrogen-containing heterocycles are a cornerstone of modern drug discovery and development. These structural motifs are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. Statistics indicate that more than 85% of all biologically active compounds are heterocycles, with nitrogen-containing heterocycles being the most common framework. nih.govchemimpex.com An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. chemimpex.comresearchgate.net

The significance of these scaffolds can be attributed to several key factors. Their rigid, polycyclic structures can present well-defined three-dimensional arrangements of functional groups, allowing for precise and high-affinity interactions with biological targets such as enzymes and receptors. The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to protein targets. researchgate.net Furthermore, the diversity in ring size, number, and position of nitrogen atoms allows for extensive structural variation, enabling medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. nih.gov These compounds form the basis for a wide range of therapeutics, including agents for cancer, infectious diseases, and inflammation. nih.govnih.gov

Overview of Pyrazolopyridine Isomers and Their Pharmacological Relevance

Pyrazolopyridines are a class of fused nitrogen-containing heterocycles formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. This combination results in several possible constitutional isomers depending on the orientation of the rings and the position of the nitrogen atoms. The main isomers include pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-c]pyridine. mdpi.com Each isomeric scaffold offers a unique spatial arrangement of nitrogen atoms and substitution points, leading to distinct pharmacological profiles.

The pyrazolo[4,3-c]pyridine scaffold, in particular, has garnered significant interest in medicinal chemistry due to its diverse biological activities. researchgate.net Derivatives of this specific isomer have been investigated for a range of therapeutic applications, demonstrating the versatility of this structural framework.

Table 1: Reported Pharmacological Activities of Pyrazolo[4,3-c]pyridine Derivatives

Pharmacological Activity Description
Trypanocidal Activity Derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction, a novel target for treating trypanosomal infections like Chagas disease and Human African Trypanosomiasis (HAT). acs.org
Antitumor Activity Certain pyrazolo[4,3-c]pyridine compounds have shown a broad spectrum of antitumor activity against various cancer cell lines. researchgate.net
Anxiolytic Agents Some compounds in this series have exhibited potential as anxiolytic agents, with pharmacological profiles distinct from classical benzodiazepines like diazepam. researchgate.net
Carbonic Anhydrase Inhibition Sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold have been synthesized and shown to act as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov

| Immunosuppression | A selective, high-affinity cathepsin S inhibitor based on the pyrazolo[4,3-c]pyridine scaffold has been developed, representing a novel class of immunosuppressive compounds. researchgate.net |

These findings underscore the pharmacological relevance of the pyrazolo[4,3-c]pyridine core, establishing it as a "privileged scaffold" in the search for new therapeutic agents. nih.govresearchgate.net

Strategic Importance of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine as a Research Candidate and Synthetic Intermediate

The compound this compound holds strategic importance in medicinal chemistry, primarily functioning as a versatile synthetic intermediate and a valuable research candidate for building libraries of new chemical entities. Its value stems from the specific arrangement of its functional groups on the pharmacologically relevant pyrazolo[4,3-c]pyridine scaffold.

The presence of an iodine atom at the 3-position is of particular significance. Halogenated heterocyclic compounds are crucial building blocks in drug discovery. The carbon-iodine bond is relatively reactive and serves as a key "handle" for introducing molecular diversity through a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows medicinal chemists to systematically attach different chemical groups at this position to explore the structure-activity relationship (SAR) and optimize the compound's interaction with a biological target.

The pyrazolo[4,3-c]pyridine core itself has been identified as an attractive starting point for medicinal chemistry optimization. acs.org For instance, a derivative of this scaffold was identified as a potent hit in a screening campaign for inhibitors of the PEX14–PEX5 protein-protein interaction, making it a valuable lead for developing new trypanocidal drugs. acs.org

Therefore, this compound represents an ideal starting material for a "hit-to-lead" campaign. The amine group at the 4-position and the iodo group at the 3-position provide two orthogonal sites for chemical modification. This dual functionality enables the synthesis of a wide array of analogues, facilitating the exploration of chemical space around the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The stability and reactivity of this intermediate make it a key asset for researchers aiming to develop novel therapeutics based on the pyrazolo[4,3-c]pyridine framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXLTPYJAPVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(NN=C21)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Iodo 1h Pyrazolo 4,3 C Pyridin 4 Amine and Its Derivatives

General Synthetic Strategies for Pyrazolo[4,3-c]pyridine Core Construction

The assembly of the pyrazolo[4,3-c]pyridine nucleus can be broadly categorized into two primary retrosynthetic approaches: the formation of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) moiety and the annulation of a pyrazole ring onto a functionalized pyridine precursor. A third, increasingly popular strategy involves the use of multicomponent reactions to construct the heterocyclic system in a single step.

Formation of the Pyridine Ring onto a Pre-existing Pyrazole Moiety

One of the common strategies for the synthesis of the pyrazolo[4,3-c]pyridine system involves the construction of the pyridine ring from a suitably substituted pyrazole. This approach often utilizes a Sonogashira-type cross-coupling reaction. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes can be coupled with various alkynes. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes can then undergo a ring-closure reaction in the presence of an amine, such as tert-butylamine, to yield the pyrazolo[4,3-c]pyridine core. beilstein-journals.org This method offers a versatile route to a range of substituted derivatives.

Another approach involves the reaction of 4-aminopyrazoles with reagents that can provide the necessary carbon atoms to form the pyridine ring. For example, aminopyrazoles can be converted into aminopyrazolo[4,3-b]pyridines upon treatment with malononitrile. researchgate.net While this leads to a different isomer, the underlying principle of building the pyridine ring on a pyrazole scaffold is demonstrated.

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety

Alternatively, the pyrazolo[4,3-c]pyridine system can be accessed by forming the pyrazole ring onto a pre-existing, appropriately functionalized pyridine derivative. beilstein-journals.org This strategy often involves the cyclization of a hydrazine (B178648) derivative attached to the pyridine ring. For example, 3-acylpyridine N-oxide tosylhydrazones can be cyclized to a mixture of pyrazolopyridines, including the pyrazolo[4,3-c]pyridine isomer, by treatment with an electrophilic additive and an amine base. nih.gov The reaction proceeds under mild conditions at room temperature, and the regioselectivity of the cyclization can be influenced by the choice of electrophile and solvent. nih.gov This method takes advantage of the electrophilic nature of the C4 position of the activated pyridine N-oxide for the intramolecular cyclization. nih.gov

Multicomponent Reaction (MCR) Approaches for Pyrazolopyridine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency in building complex molecules in a single step. For the synthesis of pyrazolo[4,3-c]pyridines, a one-pot multicomponent procedure has been developed. beilstein-journals.org This can involve the microwave-assisted treatment of a 5-chloro-pyrazole-4-carbaldehyde with various terminal alkynes in the presence of an amine under Sonogashira-type cross-coupling conditions. beilstein-journals.org This approach combines the coupling and cyclization steps into a single, efficient operation.

While not specific to the [4,3-c] isomer, three-component reactions of aminopyrazoles, Meldrum's acid, and aromatic aldehydes have been used to synthesize pyrazolo[3,4-b]pyridin-6-ones, showcasing the potential of MCRs in constructing pyrazolopyridine scaffolds. nih.gov These reactions often proceed with high atom economy and can generate a diverse library of compounds from simple starting materials.

Regioselective Iodination Techniques for Pyrazolopyridine Systems

The introduction of an iodine atom at a specific position on the pyrazolopyridine ring is a critical step in the synthesis of the target compound. The regioselectivity of this reaction is influenced by the electronic properties of the heterocyclic system and the choice of the iodinating agent and reaction conditions.

Direct Iodination Methods (e.g., N-iodosuccinimide mediated)

Direct iodination using electrophilic iodine sources is a common method for functionalizing heterocyclic compounds. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its mild and selective nature. organic-chemistry.org The efficiency of NIS in electrophilic iodination is often enhanced by the presence of an acid catalyst. researchgate.net For instance, the iodination of deactivated aromatic compounds with NIS can be successfully carried out in sulfuric acid. researchgate.net The reaction is believed to proceed through the formation of a more reactive electrophilic iodine species. researchgate.net

In the context of pyrazoles, the iodination often occurs at the C4 position, which is typically the most electron-rich. chim.it The presence of an amino group at the 4-position of the pyrazolo[4,3-c]pyridine ring, as in the target molecule, is expected to be a strong activating group and will direct the electrophilic substitution. The specific conditions, such as the solvent and the presence of an acid catalyst, would be crucial in controlling the regioselectivity of the iodination of 4-aminopyrazolo[4,3-c]pyridine.

Table 1: Examples of Direct Iodination using NIS

SubstrateReagentConditionsProductYieldReference
Deactivated aromatic compoundsNISSulfuric acid, 0-20°CIodoaromatic compounds- researchgate.net
Pyrazole with propargylic substituentNIS, Cadmium(II) acetateDMSOC4-iodinated pyrazole- researchgate.net
Methoxy- or methyl-substituted aromaticsNISCatalytic trifluoroacetic acidRegioselectively iodinated aromaticsExcellent organic-chemistry.org

Electrochemical Synthesis for Carbon-Iodine Bond Formation

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for the formation of carbon-iodine bonds. These methods avoid the use of harsh oxidants by employing an electric current to generate the reactive iodinating species in situ. nih.gov

The electrochemical iodination can be performed in aqueous media using iodides as the iodine source. nih.gov The process involves the electrochemical oxidation of iodide to generate reactive iodine species, which then react with the substrate. This approach has been successfully applied to the iodination of various organic molecules. nih.gov

Table 2: Overview of Electrochemical Iodination Principles

MethodIodine SourceKey PrincipleAdvantagesReference
In situ generation of iodinating agentsIodidesElectrochemical oxidation of iodide to reactive iodine speciesGreen, avoids harsh oxidants, can be performed in aqueous media nih.gov
Mediated cyclizationIodide anionsElectrochemical oxidation to iodonium (B1229267) ions for mediated reactionsAllows for complex transformations nih.gov

Green and Efficient Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of greener and more efficient methods for constructing complex heterocyclic systems. These approaches prioritize reduced reaction times, lower energy consumption, and the minimization of hazardous waste.

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. unr.edu.ar By directly coupling with the molecules in the reaction mixture, microwave energy allows for rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. unr.edu.arresearchgate.net

For the synthesis of related pyrazolo-fused heterocycles, microwave-assisted methods have proven highly effective. For instance, the construction of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold can be achieved by reacting 5-amino-1H-pyrazole-4-carbonitrile with formamide (B127407) under microwave irradiation at 200°C. researchgate.net Similarly, a three-component, one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines has been developed using controlled microwave irradiation. rsc.org This method highlights the pot- and step-economy achievable with this technology. rsc.org

Research into the synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines has demonstrated the optimization of reaction conditions under microwave irradiation, comparing solvent-based and solvent-free approaches. unr.edu.ar

Table 1: Optimization of Pyrazolopyridine Synthesis using Microwave Irradiation

EntrySolventConditionsTime (min)Yield (%)
1EthanolReflux54030
2DMFReflux48031
3DMFMW (80 °C, 100 W)1136
4Solvent-freeMW (100 °C, 150 W)1041
5Solvent-freetBuOK, MW (100 °C, 250 W)561

This table is adapted from a study on the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives, illustrating the efficiency gains of microwave-assisted, solvent-free conditions. unr.edu.ar

Flow chemistry, or continuous-flow synthesis, offers a scalable and safe alternative to traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yield.

A hybrid microwave-flow approach has been successfully employed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com In this process, an intermediate is first formed in a microwave reactor, followed by a thermal cyclization step under high-temperature and high-pressure conditions in a continuous-flow system. mdpi.com For example, pyrazolo[3,4-b]pyridin-4-ols were obtained by thermal cyclization of aminomethylene intermediates under flow conditions at 390°C with a residence time of only 30 seconds. mdpi.com This demonstrates the capacity of flow chemistry to facilitate reactions that would be difficult or hazardous to conduct in a standard batch reactor. Furthermore, slight modifications to the flow setup, such as increasing pressure and changing the solvent system, can be used to promote subsequent reactions like decarboxylation in a continuous manner. mdpi.com

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by microwave irradiation or mechanical grinding (mechanochemistry).

An efficient solvent-free synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives has been developed by reacting heterocyclic o-aminonitriles with cyanopyridines in the presence of potassium tert-butoxide under microwave irradiation. unr.edu.ar This protocol offers the advantages of mild reaction conditions, an easy work-up, and good yields, with reactions completing in as little as 5 minutes. unr.edu.ar The mechanism is presumed to involve the addition of an amino group to a nitrile group, forming an amidine intermediate, which then undergoes intramolecular condensation to yield the final fused heterocyclic product. unr.edu.ar While biocatalytic methods employing enzymes for the synthesis of such heterocycles are an area of growing interest, specific applications for the 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine scaffold are not yet widely reported in the literature.

Derivatization Strategies Utilizing the 3-Iodo Moiety

The iodine atom at the C3 position of the pyrazole ring is a key functional handle for molecular diversification. Its character as an excellent leaving group in transition-metal-catalyzed reactions and its ability to participate in halogen bonding make it highly valuable for creating a library of derivatives. The synthesis of the precursor, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, can be achieved by treating 1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide (B78521) in DMF. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The 3-iodo group on the pyrazolopyridine scaffold is an ideal substrate for these transformations.

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This reaction is exceptionally useful for introducing alkynyl moieties into the core structure. organic-chemistry.org The reaction is typically carried out under mild, basic conditions, making it compatible with a wide range of functional groups. wikipedia.org Tandem one-pot Sonogashira/Suzuki–Miyaura coupling reactions have also been developed, allowing for the sequential and regioselective formation of two different carbon-carbon bonds with high efficiency. nii.ac.jp

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Halogenated Heterocycles

Reaction TypeSubstrateCoupling PartnerCatalyst / ConditionsProduct Type
Sonogashira4-bromo-2,2′-bipyridinep-tolylacetylenePd(PPh₃)₂Cl₂, CuI, PPh₃, TEA, Toluene, 323 K4-alkynyl-2,2′-bipyridine
Suzuki-Miyaura4-bromo-2,2′-bipyridine4-methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O4-aryl-2,2′-bipyridine
Sonogashira1-iodo-4-nitrobenzenephenylacetyleneFibreCat® 1007 (Pd), NaOH, Methanol, 100°C (Flow)aryl alkyne
Suzuki-Miyaura1-iodo-4-nitrobenzenephenylboronic acidFibreCat® 1007 (Pd), NaOH, Methanol, 100°C (Flow)biaryl

This table provides examples of cross-coupling reactions performed on similar bromo- and iodo-substituted aromatic systems, illustrating typical reagents and conditions. thalesnano.comnih.gov

While the carbon-iodine bond at the C3 position is generally unreactive toward direct SNAr (nucleophilic aromatic substitution) reactions unless significantly activated, other positions on the this compound molecule are amenable to nucleophilic substitution. A primary route for derivatization involves the N1 position of the pyrazole ring. The N-H proton is acidic and can be removed by a weak inorganic base. researchgate.net The resulting anion can then act as a nucleophile, attacking various electrophiles (R-X) to afford N-alkylated pyrazolopyridine derivatives. researchgate.net This N-alkylation is a common and effective strategy for modifying the compound's physicochemical properties. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Pyrazolopyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR for Detailed Structural Elucidation

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine, one would expect to see distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as a signal for the amine (NH₂) protons and the pyrazole N-H proton. The chemical shifts (δ, in ppm), integration values (number of protons), and coupling constants (J, in Hz) would provide definitive information about the connectivity of the atoms.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the bicyclic ring system and the positions of the iodo and amine substituents.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation

Technique Expected Information
¹H NMR - Chemical shifts for aromatic and amine protons. - Integration to confirm proton count. - Coupling patterns to establish proton connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The primary application for this compound would be to confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₆H₅IN₄). The analysis would also reveal a characteristic isotopic pattern due to the presence of iodine. Furthermore, fragmentation patterns observed in the mass spectrum would offer valuable structural information, showing how the molecule breaks apart and helping to confirm the arrangement of the atoms.

Table 2: Expected Mass Spectrometry Data

Analysis Expected Result
Molecular Ion Peak (M⁺) Corresponds to the molecular weight of the compound.
Isotopic Pattern Characteristic pattern for an iodine-containing compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and the pyrazole ring, C-N bonds, C=C and C=N bonds within the aromatic rings, and the C-I bond.

Table 3: Predicted FTIR Absorption Bands

Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine, Pyrazole) 3500-3300
C-H Stretch (Aromatic) 3100-3000
C=N and C=C Stretch (Aromatic Rings) 1650-1450
N-H Bend (Amine) 1650-1550
C-N Stretch 1350-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the conjugated bicyclic aromatic system. This analysis helps to characterize the electronic properties of the molecule.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared with the calculated theoretical percentages for the proposed molecular formula, C₆H₅IN₄, to confirm its elemental composition and purity.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-iodo-1H-pyrazolo[3,4-b]pyridine

Computational Chemistry and Molecular Modeling Studies of 3 Iodo 1h Pyrazolo 4,3 C Pyridin 4 Amine and Analogues

Molecular Docking Studies for Ligand-Target Interactions

There is no specific information available regarding molecular docking studies performed on 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine. Such studies would be instrumental in predicting how this compound binds to specific proteins and in identifying potential therapeutic targets.

Prediction of Binding Modes and Affinities with Biological Targets

Information on the predicted binding modes and affinities for this compound with any biological targets is not available in the provided search results.

Identification of Key Amino Acid Residues and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without specific molecular docking studies, the key amino acid residues and intermolecular interactions for this compound cannot be identified.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No QSAR analyses for this compound or its analogues were found in the search results. QSAR studies are essential for developing predictive models that correlate a compound's chemical structure with its biological activity.

Development of Predictive Models Correlating Structure with Biological Activity

There are no documented predictive models correlating the structure of this compound with its biological activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Specific CoMFA or CoMSIA studies for this compound are not available. These 3D-QSAR methods would provide detailed insights into the steric and electrostatic fields of the molecule, which are crucial for its interaction with a biological target.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulations for this compound have been reported in the available literature. MD simulations are used to study the dynamic behavior of a molecule and its interactions with a target protein over time, providing a more realistic model of the biological environment.

Exploration of Conformational Space and Dynamic Behavior of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space and dynamic behavior of a ligand-protein complex. For a compound such as this compound, MD simulations can reveal how the molecule binds to its target protein and how the complex behaves over time.

In studies of analogous pyrazolo[3,4-d]pyrimidine derivatives, MD simulations have been conducted for durations of up to 10.0 ns to assess the stability of the docked complexes. researchgate.net These simulations track the atomic coordinates of the system over time, providing a detailed view of the compound's movement within the binding pocket. The analysis of the simulation trajectory helps identify the most stable binding poses and the key intermolecular interactions that are maintained throughout the simulation. This dynamic perspective is crucial as it goes beyond the static picture provided by molecular docking, offering insights into the flexibility of both the ligand and the target.

Stability and Flexibility of Binding Interactions

The stability of the binding interactions between a ligand and its target is a key determinant of its efficacy. MD simulations provide quantitative measures to evaluate this stability. Key metrics analyzed in studies of related heterocyclic compounds include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bonds over time.

RMSD: This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the compound has found a stable binding mode within the protein's active site. researchgate.net

RMSF: This metric indicates the flexibility of individual amino acid residues in the protein. High RMSF values in the binding site can suggest that these residues are crucial for accommodating the ligand.

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein during the simulation is a strong indicator of a stable interaction. For pyrazolopyridine analogues, identifying which residues consistently form hydrogen bonds helps to pinpoint the key anchoring points for the ligand. nih.gov

Table 1: Key Metrics in Molecular Dynamics Simulations and Their Significance
MetricDescriptionSignificance for Compound-Target Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein or ligand backbone atoms from their initial position over time.A low and stable RMSD value indicates that the complex reaches equilibrium and remains stable.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues or ligand atoms around their average position.Highlights flexible regions of the protein and ligand, which can be important for binding and function.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and the target protein over the simulation time.Persistent hydrogen bonds indicate key interactions that are critical for stabilizing the binding pose.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. These methods are crucial for understanding the intrinsic properties of this compound that govern its reactivity and interaction with biological targets.

Elucidation of Electronic Structure and Reactivity

DFT calculations can elucidate the electronic structure of a molecule by determining properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting non-covalent interactions like hydrogen bonding and halogen bonding that are essential for binding to a protein target. For an iodo-substituted compound, the MEP can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the iodine atom that can participate in halogen bonding. DFT studies on the formation of related pyrazolo[3,4-d]pyrimidine-4-amines have been used to evaluate different reaction pathways, demonstrating the power of these methods to predict chemical reactivity. researchgate.net

Homology Modeling for Uncharacterized Protein Targets

When the experimental three-dimensional structure of a protein target is not available, homology modeling can be used to generate a reliable 3D model. This technique is essential for enabling structure-based drug design for novel or uncharacterized targets of this compound.

The process involves identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein. For instance, the homology model of the QcrB protein in M. tuberculosis was built using the crystal structure from M. smegmatis as a template, which shared over 82% sequence identity. nih.gov The modeling procedure includes sequence alignment, model building, and refinement. The quality of the final model is assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone angles. nih.gov A validated homology model can then be used for molecular docking and other computational studies to predict how the compound binds to its target.

Pharmacophore Modeling for Essential Features of Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is valuable for understanding the structure-activity relationship (SAR) of a series of compounds and for screening large databases to find new, structurally diverse molecules with the desired activity.

A pharmacophore model is generated by aligning a set of active molecules and identifying common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For example, a study on pyrozolo[1,5-a]pyridine analogues identified a five-point pharmacophore model (AHHRR) consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for PDE4 inhibition. nih.gov Such a model for analogues of this compound would define the key spatial constraints required for binding and could guide the design of new, more potent derivatives.

Table 2: Example Pharmacophore Features and Their Roles
Pharmacophore FeatureAbbreviationDescriptionPotential Role in Binding
Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond (e.g., N, O).Forms hydrogen bonds with donor groups on the protein target.
Hydrogen Bond DonorHBDAn atom or group that can donate a hydrogen bond (e.g., N-H, O-H).Forms hydrogen bonds with acceptor groups on the protein target.
Aromatic RingARA planar, cyclic, conjugated system of atoms.Engages in π-π stacking or hydrophobic interactions with aromatic residues.
Hydrophobic GroupHYA nonpolar group of atoms.Interacts with hydrophobic pockets in the protein's binding site.

Integration of Machine Learning in Computational Drug Design

Machine learning (ML) is increasingly integrated into computational drug design to accelerate the discovery process. researchgate.net ML models can be trained on large datasets of chemical structures and their associated biological activities to make predictions for new compounds. These approaches are applied at nearly every stage of computer-aided drug design. nih.gov

For a compound class like pyrazolopyridines, ML can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By using molecular descriptors (which quantify various physicochemical properties of the molecules), ML algorithms like support vector machines (SVM), random forests, or deep neural networks can predict the activity of untested analogues of this compound. nih.gov This allows for the rapid virtual screening of large compound libraries and helps prioritize which new analogues should be synthesized and tested, saving significant time and resources. harvard.eduresearchgate.net

Structure Activity Relationship Sar Investigations of 3 Iodo 1h Pyrazolo 4,3 C Pyridin 4 Amine Derivatives

Influence of the 3-Iodo Substituent on Biological Efficacy and Selectivity

The presence of an iodine atom at the 3-position of the pyrazolo[4,3-c]pyridine core is a significant feature that can profoundly impact the biological profile of the molecule. Although specific studies detailing the direct influence of the 3-iodo group on the efficacy and selectivity of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine are not extensively documented, its role can be inferred from its chemical properties and the behavior of similar halogenated heterocyclic compounds in medicinal chemistry.

The iodine atom is a large, polarizable halogen that can participate in various non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological target, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue. This interaction can contribute significantly to the binding affinity and selectivity of a ligand for its target protein.

Furthermore, the 3-iodo substituent can serve as a versatile synthetic handle for further structural modifications. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, the iodine atom can be replaced with a wide array of other functional groups. This allows for the systematic exploration of the chemical space around the 3-position of the pyrazolo[4,3-c]pyridine scaffold, enabling the optimization of biological activity. For instance, in a study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, a 7-iodo intermediate was utilized to introduce various aryl groups via Suzuki cross-coupling, leading to compounds with antiproliferative activity. nih.gov

Impact of the 4-Amino Group on Molecular Recognition and Target Binding

The 4-amino group on the pyrazolo[4,3-c]pyridine scaffold is a critical determinant of its biological activity, primarily through its ability to form hydrogen bonds with target macromolecules. As a hydrogen bond donor and acceptor, the primary amine can establish key interactions within a protein's binding site, contributing to the specificity and strength of the molecular recognition process.

In many kinase inhibitors and other targeted therapies, amino groups on heterocyclic scaffolds are known to form crucial hydrogen bonds with the hinge region of the kinase domain or with other key amino acid residues. These interactions are often essential for anchoring the inhibitor in the active site and achieving potent inhibition. While direct evidence for this compound is not available, the importance of such amino groups is well-established in the broader class of nitrogen-containing heterocyclic drugs.

The position of the amino group at the 4-position of the pyridine (B92270) ring directs its hydrogen bonding vectors into a specific region of space, which is a key factor in determining the target selectivity of the molecule. Modifications to this amino group, such as alkylation or acylation, would be expected to have a significant impact on the binding affinity and selectivity by altering its hydrogen bonding capacity and introducing steric bulk.

Strategic Modification of the Pyrazolo[4,3-c]pyridine Scaffold for Activity Modulation

Systematic modifications of the pyrazolo[4,3-c]pyridine core are a cornerstone of medicinal chemistry efforts to fine-tune the biological activity of this class of compounds. These modifications can influence potency, selectivity, and pharmacokinetic properties.

The introduction of various substituents at different positions on the pyrazolo[4,3-c]pyridine scaffold has been shown to significantly modulate biological activity.

Hydroxyl Groups: The addition of hydroxyl groups can introduce new hydrogen bonding opportunities and increase the polarity of the molecule. In a study of pyrazolo[4,3-c]pyridine derivatives, the introduction of a hydroxyl group on a pendant hydroxyalkyl chain was observed to be in spatial proximity to carboxylic amino acid residues in the target protein's solvent-exposed region, suggesting a potential for interaction. acs.org Another study on pyridine derivatives found that the presence and position of hydroxyl groups enhanced antiproliferative activity. nih.gov

Methyl Groups: Methyl groups are small, lipophilic substituents that can probe hydrophobic pockets within a binding site. Their introduction can enhance binding affinity through favorable van der Waals interactions. However, their effect is highly dependent on their position. In one study on 2H-pyrazolo[4,3-c]pyridine derivatives, methyl-substituted compounds at the 4-position displayed lower antiproliferative activity compared to their unsubstituted counterparts. nih.gov

Bulky Substituents: The introduction of larger, bulky groups can have a more dramatic effect on potency. If a large hydrophobic pocket is present in the target's binding site, a bulky substituent can fill this space and significantly increase binding affinity. Conversely, if the binding site is sterically constrained, a bulky group will lead to a loss of activity. Research on 2H-pyrazolo[4,3-c]pyridine derivatives demonstrated that increasing the bulkiness of the substituent at the 4-position, with isopropyl, ethyl, and phenyl groups, generally led to a reduction or complete loss of antiproliferative activity. nih.gov

The following table summarizes the general effects of these substituents on the potency of pyrazolo[4,3-c]pyridine derivatives based on available literature.

SubstituentGeneral Effect on PotencyRationale
Hydroxyl Can increase potencyIntroduces hydrogen bonding opportunities and can interact with polar residues. acs.orgnih.gov
Methyl Variable; can decrease potency at certain positionsCan probe small hydrophobic pockets but may also introduce unfavorable steric interactions. nih.gov
Bulky Groups (e.g., Isopropyl, Phenyl) Often decreases potency at sterically hindered positionsCan lead to steric clashes within the binding site, preventing optimal binding. nih.gov

Electron-withdrawing groups (EWGs) can significantly alter the electronic properties of the pyrazolo[4,3-c]pyridine ring system, which in turn can influence its interaction with biological targets. EWGs, such as nitro or cyano groups, decrease the electron density of the aromatic system. This can affect the pKa of the molecule, its susceptibility to metabolic enzymes, and its ability to participate in certain non-covalent interactions like π-stacking.

In the context of pyridine-containing compounds, the presence of an electron-withdrawing group can be responsible for enhanced biological activity. acs.org The modification of the electronic landscape of the scaffold can lead to more favorable electrostatic interactions with the target protein.

Optimization of Binding Affinity, Selectivity, and Biological Response

In a detailed study of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), several strategies were employed to enhance binding affinity. acs.org It was found that the central pyrazolo[4,3-c]pyridine scaffold formed favorable π–π interactions with phenylalanine residues in the target protein. acs.org Optimization efforts focused on modifying substituents that project into specific pockets of the protein interface. For example, the introduction of a methoxy (B1213986) group on a naphthalene (B1677914) substituent was found to be crucial for high-affinity interaction. acs.org Further exploration with other small substituents at the same position revealed that a methylthiol group resulted in a three-fold stronger inhibition. acs.org

Selectivity is another critical parameter that can be tuned through structural modifications. In the aforementioned study, it was discovered that creating tricyclic derivatives by cyclizing a portion of a substituent back to the pyrazole (B372694) ring led to compounds that were highly selective for the T. brucei protein over its human and T. cruzi orthologs. acs.org This was attributed to the loss of a key water-mediated hydrogen bond that was important for binding to the other orthologs. acs.org

The following table presents data from a study on pyrazolo[4,3-c]pyridine derivatives as PEX14–PEX5 PPI inhibitors, illustrating how modifications can optimize binding affinity.

CompoundModificationTargetIC50 (µM)
29 Naphthalene with 4-methoxy groupTbPEX140.28 ± 0.03
30 Naphthalene (unsubstituted)TbPEX141.8 ± 0.1
31 Naphthalene with 1-methoxy groupTbPEX143.3 ± 0.2
33 Naphthalene with 4-methylthiol groupTcPEX140.11 ± 0.01
34 Naphthalene with 4-methylsulfinyl groupTcPEX141.2 ± 0.1
35 Naphthalene with 4-dimethylamino groupTbPEX140.27 ± 0.02

Data sourced from a study on PEX14–PEX5 PPI inhibitors. acs.org

Mechanistic Investigations of Biological Interactions of 3 Iodo 1h Pyrazolo 4,3 C Pyridin 4 Amine and Its Analogues

Enzyme Inhibition Studies

Analogues of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine have demonstrated inhibitory activity against several classes of enzymes, including kinases, carbonic anhydrases, and dihydrofolate reductase. The core pyrazolopyridine structure is highly versatile, acting as a bioisostere for purines, which allows it to interact with the binding sites of numerous enzymes.

The pyrazolopyridine and related pyrazolopyrimidine scaffolds are prevalent in the design of kinase inhibitors. nih.govsemanticscholar.org These structures are adept at mimicking the adenine (B156593) base of adenosine (B11128) triphosphate (ATP), enabling them to function as competitive inhibitors at the ATP-binding site of various kinases. semanticscholar.org

The mechanism of inhibition typically involves the formation of key hydrogen bonds between the heterocyclic core and residues in the hinge region of the kinase's ATP-binding pocket. For example, studies on 1H-pyrazolo[3,4-b]pyridine inhibitors targeting cyclin-dependent kinase 2 (CDK2) revealed that the inhibitor occupies the same site as the purine (B94841) of ATP. nih.gov X-ray crystallography confirmed that the inhibitor forms critical hydrogen bonds with the backbone of Leu83 in the hinge region of the protein. nih.gov Similarly, 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors use the pyrazolopyrimidine moiety to occupy the adenine binding region. semanticscholar.org Modifications at various positions on this core structure allow for interaction with adjacent hydrophobic regions and the ribose binding pocket, further enhancing binding affinity and selectivity. semanticscholar.org The disruption of ATP binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that are often dysregulated in various diseases.

Derivatives based on the pyrazolo[4,3-c]pyridine scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the hydration of carbon dioxide. nih.govnih.gov A study focusing on pyrazolo[4,3-c]pyridine sulfonamides demonstrated their inhibitory activity against several human (h) CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) as well as bacterial CAs. nih.gov

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1f 15.412.135.448.7
1g 22.7115.4145.8185.4
1h 20.3125.7158.4199.3
1k 18.5101.5133.655.4
AAZ (Reference) 25012255.7
Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. Lower Kᵢ values indicate greater inhibitory potency. nih.gov

Analogues featuring the closely related pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their ability to inhibit human dihydrofolate reductase (hDHFR). nih.gov DHFR is a key enzyme in folate metabolism, and its inhibition disrupts the synthesis of nucleotides, leading to an anti-proliferative effect. A series of pyrazolo[3,4-d]pyrimidine derivatives were designed as antifolates to target hDHFR. nih.govresearchgate.net The most active compounds from these studies demonstrated significant enzymatic inhibition, which correlated with their antitumor activity against cancer cell lines. nih.gov

Receptor Modulation

In addition to direct enzyme inhibition, compounds based on the pyrazolopyridine framework can modulate the activity of cell surface receptors, particularly receptor tyrosine kinases.

The Tropomyosin Receptor Kinase (TRK) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play critical roles in the development and function of the nervous system. nih.govmdpi.com Dysregulation of TRK signaling is implicated in various cancers and neurological disorders. nih.govresearchgate.net Several pyrazolo-fused heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidine, have emerged as prominent frameworks for the development of TRK inhibitors. mdpi.com

These inhibitors typically function by competing with ATP at the kinase domain of the TRK receptor. mdpi.com Upon binding, they stabilize an inactive conformation of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. nih.gov This blockade of TRK signaling can inhibit the growth and survival of tumors that are dependent on TRK fusion proteins. mdpi.com The development of these inhibitors focuses on achieving high potency and selectivity for the TRK family over other kinases to minimize off-target effects. nih.gov

Modulation of Cellular Pathways

The inhibition of enzymes and modulation of receptors by this compound and its analogues translate into significant effects on cellular signaling pathways.

By inhibiting kinases such as EGFR and CDKs, these compounds can block critical pathways involved in cell proliferation, survival, and differentiation. semanticscholar.org For instance, inhibition of the EGFR pathway can halt uncontrolled cell growth in cancer. semanticscholar.org Similarly, targeting DHFR leads to the depletion of nucleotide precursors, which induces apoptosis and causes cell cycle arrest, often in the G1/S phase, thereby halting cell division. nih.gov

Modulation of TRK receptors directly impacts signaling cascades crucial for neuronal survival and plasticity, such as the PI3K and PLCγ1 pathways. nih.gov Inhibition of these pathways in the context of cancer can suppress tumor growth and survival. mdpi.com The ability of these compounds to interfere with fundamental cellular processes underscores their therapeutic potential across a range of diseases.

Signal Transduction Pathway Interference (e.g., Ras/Erk, PI3K/Akt)

While direct evidence of interference with the Ras/Erk or PI3K/Akt signaling pathways by this compound is not extensively documented, the broader class of pyrazolo-pyridazines has been investigated for such activities. For instance, a pyrazolo[3,4-c]pyridazine derivative has been identified as an inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK signaling pathway which is downstream of Ras. idrblab.net This pathway is crucial for cell proliferation and survival. idrblab.net Furthermore, a scaffold-hopping approach has been utilized to design dual inhibitors of ERK and Phosphoinositide 3-kinase (PI3K) starting from a 1H-pyrazolo[4,3-c]pyridine scaffold, suggesting the potential of this chemical class to interact with these key cancer-related signaling pathways. researchgate.net

Cell Cycle Regulation and Arrest

Derivatives of the pyrazolopyridine scaffold have demonstrated the ability to modulate the cell cycle, a critical process in cell proliferation. One study on new 3,7-disubstituted pyrazolo[3,4-c]pyridines found that the most promising analogue could block the cell cycle at the G0/G1 phase in cancer cells. researchgate.net In another study, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives were also observed to cause G0/G1 cell cycle arrest in treated cancer cells. nih.govresearchgate.net

Investigations into other isomers, such as pyrazolo[3,4-b]pyridines, have revealed different points of cell cycle intervention. For example, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were found to arrest the cell cycle at the S phase in HeLa cells and at the G2/M phase in MCF7 cells. nih.govnih.gov Similarly, a pyrazolo[3,4-d]pyridazine derivative was shown to induce G2/M cell cycle arrest. nih.govdaneshyari.com These findings indicate that the pyrazolopyridine core structure is a versatile scaffold for developing compounds that can halt cell cycle progression at various checkpoints.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Pyrazolopyridine derivatives have been shown to trigger this process through various mechanisms. A potent 3,7-disubstituted pyrazolo[3,4-c]pyridine derivative was found to induce apoptosis, as determined by the appearance of apoptotic nuclei. researchgate.net

Studies on related pyrazole (B372694) and pyrazolopyridine derivatives have provided more detailed insights into the apoptotic pathways involved. For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis by disrupting the balance of Bcl-2 family proteins, specifically by inhibiting the anti-apoptotic Bcl-2 and overexpressing the pro-apoptotic Bax. nih.govdaneshyari.com This was accompanied by the significant overexpression of caspase-3 and the tumor suppressor p53. nih.gov Other pyrazole derivatives have been shown to provoke apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase 3. waocp.org Furthermore, some pyrazolo-pyridine derivatives have demonstrated the ability to induce apoptosis by decreasing the mitochondrial membrane potential and increasing the levels of activated caspase-9 and caspase-3/7. nih.govresearchgate.net

Calcium Dysregulation (e.g., Calreticulin (B1178941) (CALR) Ligand Interactions)

There is currently no publicly available research that specifically links this compound or its close analogues to mechanisms of calcium dysregulation or interactions with calreticulin (CALR).

Target Identification and Validation through In Vitro Assays

In vitro assays are crucial for identifying the molecular targets of a compound and validating its biological activity.

Biochemical assays have been instrumental in elucidating the molecular targets of pyrazolo[4,3-c]pyridine derivatives. In one study, a pyrazolo[4,3-c]pyridine derivative was identified as a potent inhibitor of the protein-protein interaction (PPI) between PEX14 and PEX5 in Trypanosoma brucei, with a dissociation constant (K D) of 163 μM as determined by NMR chemical shift perturbations (CSP) assay. acs.org Further characterization using an AlphaScreen assay showed that this compound disrupted the interaction with an EC 50 of 265 μM. acs.org

In a different context, pyrazolo[4,3-c]pyridine sulfonamides were evaluated as inhibitors of various carbonic anhydrase (CA) isoforms. nih.gov A stopped-flow CO2 hydrase assay was used to determine their inhibitory activity, revealing that several of these derivatives displayed potent inhibition of cytosolic human CA isoforms I and II, as well as bacterial β- and γ-CAs. nih.gov

The table below summarizes the biochemical assay data for some pyrazolo[4,3-c]pyridine analogues.

Compound ClassAssay TypeTargetResult
Pyrazolo[4,3-c]pyridine derivativeNMR CSPT. brucei PEX14–PEX5 PPIK D = 163 μM
Pyrazolo[4,3-c]pyridine derivativeAlphaScreenT. brucei PEX14–PEX5 PPIEC 50 = 265 μM
Pyrazolo[4,3-c]pyridine sulfonamidesStopped-flow CO2 hydraseHuman Carbonic AnhydrasesPotent inhibition of hCA I and II

Cell-based assays are essential for determining the effect of a compound on cellular processes such as proliferation and viability. Pyrazolo[4,3-c]pyridine derivatives have shown activity in such assays. For instance, derivatives designed as PEX14–PEX5 PPI inhibitors demonstrated potent trypanocidal activity in a resazurin-based cell viability assay, with some compounds exhibiting EC 50 values below 100 nM. acs.org Other pyrazolo[4,3-c]pyridine derivatives have also been reported to possess antiproliferative activity against various cancer cell lines. nih.gov

Studies on different pyrazolopyridine isomers have provided more extensive data on their growth inhibitory effects. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated against a panel of cancer cell lines, with some compounds showing IC 50 values in the low micromolar range against lung, liver, and colon cancer cells. researchgate.net Similarly, other pyrazolo[3,4-b]pyridine analogues exhibited potent cytotoxicity against HeLa, MCF-7, and HCT-116 cancer cell lines. nih.govnih.gov

The following table presents a selection of cell-based assay data for various pyrazolopyridine analogues.

Compound ClassCell LineAssay TypeResult (IC 50 / EC 50 )
Pyrazolo[4,3-c]pyridine derivativeTrypanosoma bruceiResazurin-based viability< 100 nM
Pyrazolo[3,4-b]pyridine derivative (8b)A-549 (lung cancer)MTT assay2.9 μM
Pyrazolo[3,4-b]pyridine derivative (8b)HEPG2 (liver cancer)MTT assay2.6 μM
Pyrazolo[3,4-b]pyridine derivative (8b)HCT-116 (colon cancer)MTT assay2.3 μM
Pyrazolo[3,4-b]pyridine derivative (9a)HeLa (cervical cancer)Not specified2.59 μM
Pyrazolo[3,4-b]pyridine derivative (14g)MCF-7 (breast cancer)Not specified4.66 μM
Pyrazolo[3,4-b]pyridine derivative (14g)HCT-116 (colon cancer)Not specified1.98 μM

Information regarding the biological activities and phenotypic screening of this compound is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the specific chemical compound, this compound, and its analogues have yielded no specific results on its mechanistic investigations, biological interactions, or phenotypic screening approaches. The vast majority of available research focuses on a different isomer, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, or other classes of pyrazolopyridine derivatives.

While the broader class of pyrazolo[4,3-c]pyridines has been investigated for various biological activities, including their potential as anxiolytic agents, and for their antitumor and carbonic anhydrase inhibitory properties, this general information does not pertain specifically to the 3-iodo-4-amino substituted analogue requested. One study highlighted pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, showing trypanocidal activity. However, this research did not include the specific compound of interest.

Due to the absence of specific data, it is not possible to provide a detailed and accurate article on the "Mechanistic Investigations of Biological Interactions of this compound and its Analogues," specifically the subsection on "Phenotypic Screening Approaches," as requested. The creation of data tables and detailed research findings is unachievable without underlying scientific studies.

Future Research Directions and Methodological Advancements for 3 Iodo 1h Pyrazolo 4,3 C Pyridin 4 Amine

Development of Enhanced Computational Models and Force Fields

The application of computational methods in drug discovery has significantly accelerated the process of identifying and optimizing lead compounds. jhu.edu For 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine, the development of more accurate and predictive computational models is a critical future direction. This involves the creation of enhanced force fields specifically parameterized for halogenated heterocyclic systems.

Currently, general force fields may not adequately capture the subtle electronic effects of the iodine substituent and the specific hydrogen bonding patterns of the aminopyrazole core. Future research should focus on developing quantum mechanics (QM)-based force fields or utilizing machine learning approaches to generate more accurate parameters. These advanced models would enable more reliable predictions of:

Binding affinities: More precise calculations of the binding energy between this compound and its potential biological targets.

Conformational preferences: A better understanding of the molecule's three-dimensional structure and how it influences interactions with proteins.

Pharmacokinetic properties: Improved in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

Integration of Multi-Scale Modeling Approaches in Drug Discovery

To gain a more comprehensive understanding of the biological effects of this compound, it is essential to integrate multi-scale modeling approaches. This involves combining different computational techniques to study the compound's behavior across various biological scales, from the molecular to the cellular level.

Future research in this area would involve:

Quantum Mechanics/Molecular Mechanics (QM/MM): To model enzymatic reactions or specific interactions at the active site of a target protein with high accuracy.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its target protein over time, providing insights into binding stability and conformational changes.

Systems Biology Modeling: To understand how the compound's interaction with its primary target affects broader cellular pathways and networks.

By integrating these approaches, researchers can build a more holistic picture of the compound's mechanism of action and potential off-target effects.

Advancements in Automated Synthesis and High-Throughput Screening Technologies

The synthesis of substituted pyrazolo[4,3-c]pyridines can be a complex and time-consuming process. beilstein-journals.orgktu.edu Future advancements in automated synthesis and high-throughput screening (HTS) will be instrumental in accelerating the exploration of the chemical space around the this compound scaffold.

Key areas for development include:

Flow Chemistry and Microfluidics: These technologies allow for the rapid, controlled, and scalable synthesis of compound libraries with variations at different positions of the pyrazolo[4,3-c]pyridine core.

Robotic Synthesis Platforms: Automation of the synthetic workflow, from reaction setup to purification and analysis, can significantly increase the number of analogs that can be produced.

Miniaturized HTS Assays: The development of more sensitive and cost-effective HTS assays will enable the rapid screening of large compound libraries against a wide range of biological targets.

These technologies will facilitate the efficient generation of structure-activity relationship (SAR) data, which is crucial for optimizing the potency and selectivity of lead compounds.

Exploration of Novel and Underexplored Biological Targets for Pyrazolopyridine Scaffolds

The pyrazolopyridine scaffold is known to interact with a variety of biological targets, particularly protein kinases. nih.gov However, the full spectrum of potential targets for the this compound isomer remains largely unexplored. Future research should focus on identifying and validating novel biological targets for this compound and its derivatives.

Promising areas of investigation for the broader pyrazolo[4,3-c]pyridine scaffold that could be relevant include:

Protein-Protein Interaction (PPI) Inhibitors: A pyrazolo[4,3-c]pyridine derivative has been identified as an inhibitor of the PEX14–PEX5 protein–protein interaction, which is essential for parasites like Trypanosoma. acs.org

ERK Kinase Inhibitors: Derivatives of 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) have been developed as novel inhibitors of ERK kinase, a key component of the MAPK signaling pathway implicated in cancer. nih.gov

Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against various human and bacterial carbonic anhydrase isoforms. mdpi.com

Systematic screening of this compound against diverse target classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways, could reveal new therapeutic opportunities.

Strategies for Addressing and Resolving Discrepancies in Biological Activity Data

As research into this compound and its analogs expands, it is inevitable that discrepancies in biological activity data will arise. These discrepancies can stem from variations in experimental protocols, assay conditions, and data analysis methods. To ensure the reliability and reproducibility of research findings, it is crucial to implement strategies for addressing these issues.

Future strategies should include:

Standardization of Assays: The development and adoption of standardized biological assays for key target classes will help to minimize inter-laboratory variability.

Data Curation and Integration: The creation of curated databases that integrate biological activity data from multiple sources will facilitate the identification of outliers and inconsistencies.

Collaborative Research Initiatives: Encouraging collaboration and data sharing among research groups can help to resolve discrepancies and build a more robust understanding of the compound's biological profile.

Training and Development of Researchers in Advanced Heterocyclic Chemistry and Computational Methods

The successful exploration of novel compounds like this compound requires a skilled workforce with expertise in both synthetic and computational chemistry. Future efforts should focus on the training and development of researchers in these critical areas.

This can be achieved through:

Specialized Graduate Courses: Universities should offer advanced courses in heterocyclic chemistry that cover the synthesis, reactivity, and medicinal applications of scaffolds like pyrazolopyridine. uqu.edu.sascripps.eduuccs.eduucas.ac.cn

Workshops and Training Programs: Professional organizations and research institutions can provide hands-on training in modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, as well as computational drug design software. pcdn.cosmu.edunirmalacp.org

Interdisciplinary Collaboration: Fostering collaboration between synthetic chemists, computational chemists, and biologists will be essential for translating basic research findings into new therapeutic agents.

By investing in the next generation of researchers, the scientific community can ensure that the full potential of promising molecules like this compound is realized.

Q & A

Q. What are the established synthetic routes for 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine, and how do reaction conditions influence yield?

The synthesis of pyrazolo-pyridine derivatives typically involves cyclization reactions or functionalization of preformed heterocyclic cores. For example:

  • Nucleophilic substitution : Reacting a halogenated pyrazolo-pyridine precursor (e.g., 4-chloro derivatives) with ammonia or amines under reflux in polar solvents like ethanol or acetonitrile .
  • Direct iodination : Introducing iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid or DMF at 60–80°C .
  • Optimization : Yield improvements (e.g., >70%) are achieved by controlling stoichiometry (1:1.2 molar ratio for iodination) and using catalysts like Cu(I) salts in cross-coupling reactions .

Q. How can spectroscopic data (NMR, IR) confirm the structure of this compound?

  • 1H NMR : Key signals include a singlet for the NH2 group (δ 6.8–7.2 ppm) and aromatic protons in the pyridine ring (δ 8.2–8.9 ppm). The iodine substituent deshields adjacent protons, shifting resonances upfield .
  • IR : Stretching vibrations for NH2 (3350–3450 cm⁻¹) and C-I bonds (550–600 cm⁻¹) confirm functional groups .
  • 13C NMR : The iodine-bearing carbon appears at δ 90–100 ppm due to its electronegativity .

Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for small molecules. Hydrogen-bonding networks can be analyzed using Olex2 or Mercury .
  • ORTEP-3 : For visualizing thermal ellipsoids and validating bond lengths/angles. Iodine’s large atomic radius may require anisotropic displacement parameter refinement .

Q. How can HPLC methods ensure purity (>95%) for this compound?

  • Column : C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA).
  • Detection : UV absorption at 254 nm (aromatic π→π* transitions). Calibration with reference standards ensures quantitation .

Advanced Research Questions

Q. How can conflicting XRD and computational data (e.g., bond lengths) be reconciled for this compound?

  • Hydrogen-bonding analysis : Use graph-set notation (e.g., Etter’s rules) to identify intermolecular interactions (e.g., N–H⋯N) that distort bond lengths in the solid state versus gas-phase DFT calculations .
  • Dynamic effects : Molecular vibrations or crystal packing forces (e.g., halogen bonding involving iodine) may explain discrepancies. Refinement with TWINABS is advised for twinned crystals .

Q. What strategies optimize regioselectivity in iodination reactions for pyrazolo-pyridine systems?

  • Directing groups : Electron-donating substituents (e.g., NH2) activate specific positions. For example, the 3-position is favored due to resonance stabilization of the intermediate iodonium ion .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic attack by stabilizing charged intermediates .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : The C–I bond undergoes Pd-catalyzed coupling with amines. Use XPhos precatalysts and Cs2CO3 base in toluene at 100°C for aryl amine coupling .
  • Suzuki-Miyaura : Iodo-pyrazolo-pyridines react with boronic acids (Pd(PPh3)4, K2CO3, DME/H2O) to form biaryl derivatives. Monitor steric hindrance at the 3-position .

Q. What in silico methods predict the biological activity of this compound?

  • Docking studies : Target kinases (e.g., JAK2, EGFR) using AutoDock Vina. The iodine atom may occupy hydrophobic pockets, enhancing binding affinity .
  • ADMET prediction : Tools like SwissADME assess logP (∼2.1) and solubility (∼25 µM), indicating moderate bioavailability. The NH2 group improves water solubility but may require prodrug strategies .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., 4-chloro precursors) via TLC and mass spectrometry to avoid side products .
  • Crystallization : Use slow evaporation from acetonitrile/ethanol (1:1) to obtain diffraction-quality crystals .
  • Safety : Handle iodine-containing compounds under inert atmospheres to prevent decomposition. Use PPE for NH2-group toxicity .

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Reactant of Route 1
Reactant of Route 1
3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.